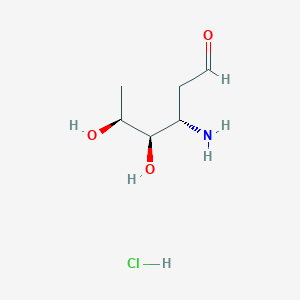

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

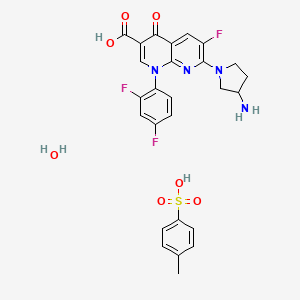

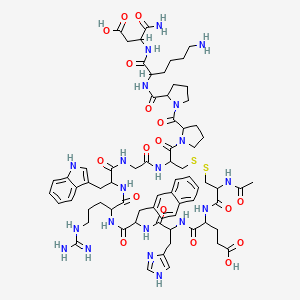

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester (2ACE-Methyl-Glucoside) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of glucose, which is a hexose sugar that is an important source of energy for organisms. 2ACE-Methyl-Glucoside is a useful tool for studying the biochemical and physiological effects of glucose on cells and organisms.

Scientific Research Applications

Synthesis of N-Acetylmuramyl-L-Alanyld- Isoglutamine α-Phenylglycoside

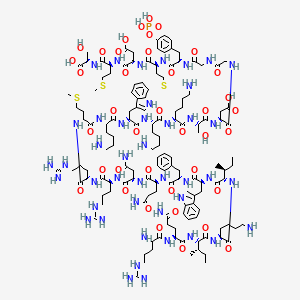

This compound was synthesized from α-phenyl-D-glucosaminide peracetate, which was obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride followed by deacetylation . This synthesis process involves several steps, including the conversion of α-Phenyl-N-acetylglucosaminide into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside, which was then condensed with L-Ala-D-iGln benzyl ether using the activated ester method .

Development of Drugs

N-Acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) is the minimal adjuvant fragment of mycobacterial cell wall peptidoglycan and served as a platform for developing several drugs . These drugs are used as adjuvants and preparations for combined antiviral and antitumor therapy .

Biological Activity of Glycosidic MDP Derivatives

The configuration of the glycoside bond and the nature of the aglycon were shown to affect the biological activity of glycosidic MDP derivatives . This was demonstrated using alkyl-, cycloalkyl-, and arylalkylglycosides of MDP as examples .

Immunostimulatory Activity

The immunostimulatory activity of these compounds was studied in in vitro and in vivo tests . In particular, β-phenyl-MDP was found to be highly potent in tests for stimulation of nonspecific antiinfection resistance and interleukin-2 production in mice .

Anomeric Configuration Study

N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside was synthesized to study the effect of the anomeric configuration on the biological activity . This study involved the preparation of aryl- α-D-N-acetylglucosaminides .

Bernard Synthesis

Peracetylated α-phenylglucosaminide was synthesized using a variation of the Bernard synthesis . This synthesis gave the glucosaminide in 83% yield .

properties

IUPAC Name |

methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACAFEMSHRDPOQ-RMJBVJBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

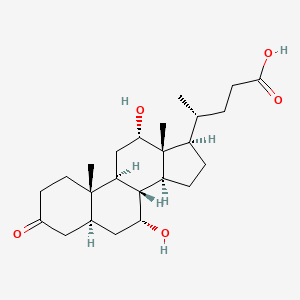

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)